![molecular formula C22H27NO3 B13850642 (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s unique structure, featuring a biphenyl group and an acetamido moiety, contributes to its versatility in chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as biphenyl derivatives and amino acids.
Formation of the Intermediate: The biphenyl derivative is reacted with an amino acid derivative under specific conditions to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetamido intermediate with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced production time. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is an intermediate in the synthesis of drugs targeting cardiovascular diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate involves its interaction with specific molecular targets. The biphenyl group facilitates binding to hydrophobic pockets in proteins, while the acetamido moiety forms hydrogen bonds with amino acid residues. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
Uniqueness
(2R,4S)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate is unique due to its specific chiral configuration and the presence of both biphenyl and acetamido groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C22H27NO3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
ethyl (2R,4S)-4-acetamido-2-methyl-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C22H27NO3/c1-4-26-22(25)16(2)14-21(23-17(3)24)15-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-13,16,21H,4,14-15H2,1-3H3,(H,23,24)/t16-,21+/m1/s1 |
InChI 键 |
XEQPUDXLAVWOFV-IERDGZPVSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C |
规范 SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


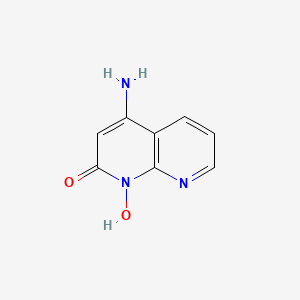
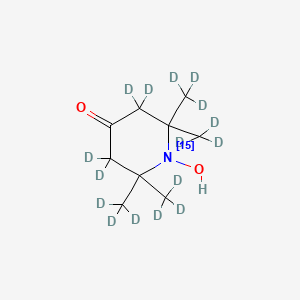
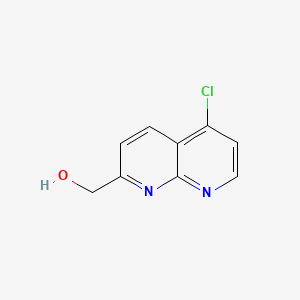
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
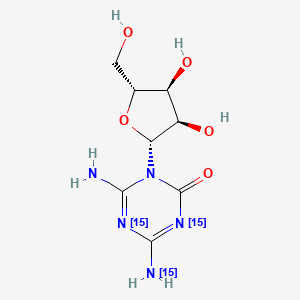
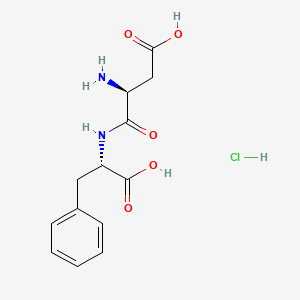
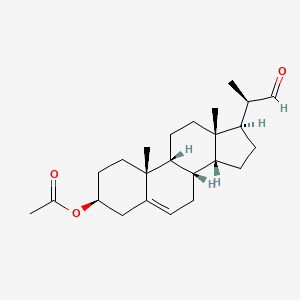
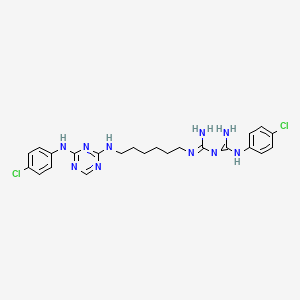
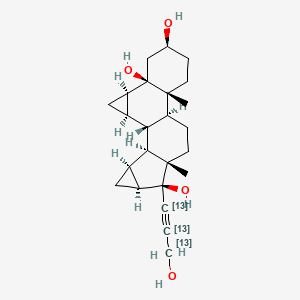
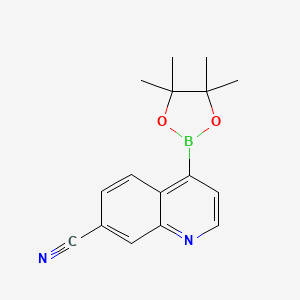
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
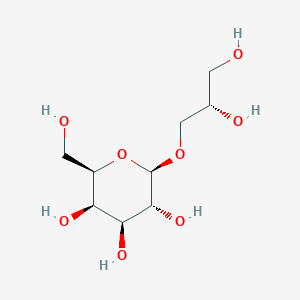
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
